![molecular formula C17H13BrN4S B380985 5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine CAS No. 380883-94-3](/img/structure/B380985.png)
5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and its mechanism of action has been explored to understand its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activity
Researchers have synthesized various heterocyclic compounds utilizing the core structure similar to "5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine" to assess their antimicrobial efficacy. For example, Gad-Elkareem et al. (2011) explored the synthesis and antimicrobial activity of thio-substituted ethyl nicotinate derivatives, which underwent cyclization to form corresponding thieno[2,3-b]pyridines and pyridothienopyrimidine derivatives. Some of these synthesized compounds demonstrated in vitro antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Anticancer Activity
The research has also delved into the anticancer potential of derivatives related to the mentioned compound. Ghorab et al. (2014) synthesized 4-aminoantipyrine-based heterocycles, including derivatives that were evaluated against a human tumor breast cancer cell line MCF7. The study found several compounds with significant anticancer activities, highlighting the potential of these derivatives in anticancer drug development (Ghorab, El-Gazzar, & Alsaid, 2014).
Eigenschaften
IUPAC Name |
5-(4-bromophenyl)-4-(3,5-dimethylpyrazol-1-yl)thieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN4S/c1-10-7-11(2)22(21-10)16-15-14(8-23-17(15)20-9-19-16)12-3-5-13(18)6-4-12/h3-9H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLBGMEMMPRKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=C3C(=CSC3=NC=N2)C4=CC=C(C=C4)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)thieno[2,3-d]pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380903.png)
![2-[3-(5,7-dimethyl-2,3-diphenyl-1H-indol-1-yl)-2-hydroxypropyl]-1,2-benzisothiazol-3(2H)-one 1,1-dioxide](/img/structure/B380904.png)

![1-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)propan-2-ol](/img/structure/B380908.png)
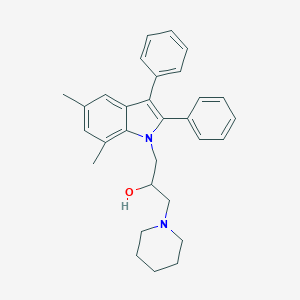
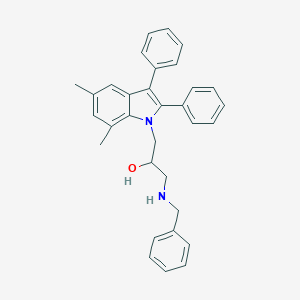
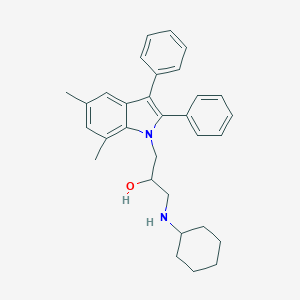


![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(4-methoxyphenyl)amino]propan-2-ol](/img/structure/B380918.png)
![1-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-3-[(2-furylmethyl)amino]-2-propanol](/img/structure/B380919.png)
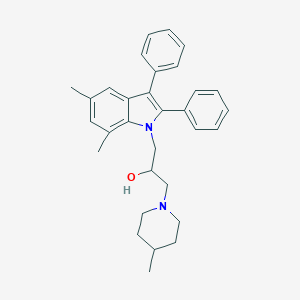
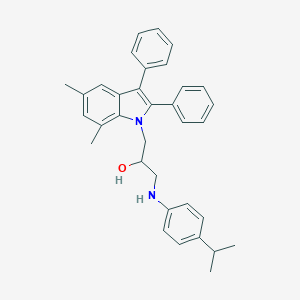
![1-anilino-3-(2,3-diphenyl-1H-benzo[g]indol-1-yl)-2-propanol](/img/structure/B380924.png)